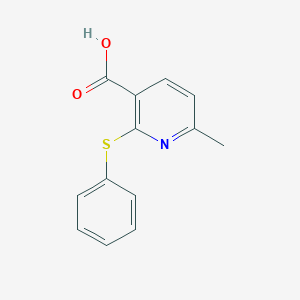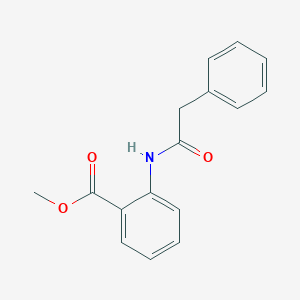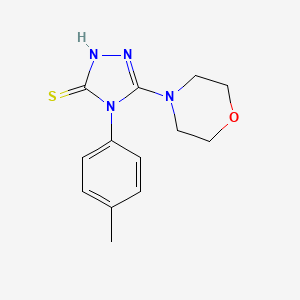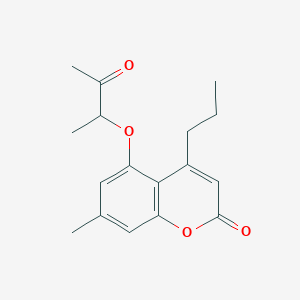
6-Methylquinoline-2-carbaldehyde
Descripción general
Descripción
6-Methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of research. Traditional synthetic techniques often require high temperatures and yield lower results . Recent advances in synthesis protocols have been reported, such as the Doebner–von Miller reaction protocol .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound has a molecular weight of approximately 187.195 Da .Chemical Reactions Analysis
Quinoline derivatives, including this compound, can undergo various chemical reactions. For instance, they can react vigorously with strong oxidizing agents and strong acids .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
6-Methylquinoline-2-carbaldehyde and its derivatives have diverse applications in the field of chemistry, particularly in synthesis and chemical reactions. The compound is used in the formation of various heterocyclic systems and plays a crucial role in the synthesis of several bioactive compounds:
- Synthesis of Quinoline Ring Systems: It is used in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018).
- Formation of Aldehydes: The compound is involved in the selective transformation of the methyl group into a formyl group in methylquinolines, an important process due to the cost and complexity of forming corresponding aldehydes (Navío et al., 2002).
- Wittig-Olefination-Claisen-Rearrangement Protocol: An efficient method for preparing 3-methylquinoline-4-carbaldehydes from o-nitrobenzaldehydes using a Wittig-Olefination–Claisen-rearrangement protocol (Kulkarni et al., 2012).
Biological and Pharmaceutical Applications
This compound derivatives exhibit significant biological activity, making them valuable in pharmaceutical research:
- Antimicrobial Activity: Synthesized derivatives of this compound have been evaluated for antimicrobial activities against various bacteria and fungi, showing potential as antimicrobial agents (Basavaraju et al., 2007).
- Antibacterial and Antioxidant Activities: Some derivatives have shown potent antibacterial and antioxidant activities, making them candidates for drug development (Zeleke et al., 2020).
Materials Science and Catalysis
The compound is also significant in materials science and catalysis:
- Photocatalysis: It is used in photocatalysis, where the compound's derivatives play a role in the photo-oxidation processes (Navío et al., 2002).
- Metal Complexes: Derivatives of this compound have been used to form metal complexes, which show good antimicrobial properties (Basavaraju et al., 2007).
Mecanismo De Acción
Quinoline derivatives are known to exhibit various biological activities. They are used extensively in the treatment of various conditions such as urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
Direcciones Futuras
The future directions of catalytic chemistry, including the synthesis of quinoline derivatives, are focused on sustainable economic development. The discovery of high-performance catalysts will evolve from trial-and-error to rational design. The catalysis for the transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued .
Propiedades
IUPAC Name |
6-methylquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-2-5-11-9(6-8)3-4-10(7-13)12-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPDFTQLJHLWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295724 | |
| Record name | 6-Methyl-2-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38462-78-1 | |
| Record name | 6-Methyl-2-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38462-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)
![2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022947.png)
![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)


![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)
![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)


![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)
